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Introduction
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled

Receptor 1 (OGR1), is a proton-sensing receptor implicated in a range of physiological and

pathophysiological processes, including fibrotic diseases and neurological disorders.[1][2] The

study of GPR68 has been significantly advanced by the development of selective modulators.

Ogerin was the first small-molecule positive allosteric modulator (PAM) identified for GPR68,

enhancing the receptor's response to its endogenous proton ligand.[3][4][5] This document

provides a technical overview of the core pharmacological properties of Ogerin, which is

considered a foundational analogue in its class. It also briefly discusses a more potent

derivative, MS48107, to provide context for ongoing drug development efforts.

Mechanism of Action
Ogerin functions as a selective positive allosteric modulator (PAM) of GPR68.[1][6] It does not

activate the receptor on its own but potentiates the activity of protons (H+) at the GPR68-Gαs

pathway.[3][4] This allosteric modulation results in an increased signaling response at a given

proton concentration, effectively shifting the dose-response curve to the left.[2] The

downstream signaling cascade involves the activation of Gαs, leading to the production of

cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and the p42/p44

MAP kinase pathway.[1] This is evidenced by the induction of CREB phosphorylation, a marker

for Gαs pathway activation.[1][2]
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Caption: Ogerin potentiates proton-induced GPR68-Gαs signaling.

Quantitative Pharmacological Data
The following table summarizes the key in vitro binding and functional data for Ogerin.

Parameter Target Value Species Notes Reference

pEC50 GPR68 6.83 Not Specified

Positive

allosteric

modulation

activity.

[1][6]

Ki A2A Receptor 220 nM Not Specified

Moderate

antagonistic

effect.

[1][6]

Ki
5-HT2B

Receptor
736 nM Not Specified

Weak

antagonist

activity.

[1][6]

In Vitro and In Vivo Effects
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Anti-fibrotic Activity
Ogerin has demonstrated significant anti-fibrotic effects in vitro. It inhibits and partially reverses

TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs).[1][2]

This effect is dose-dependent and occurs at the transcriptional level, suppressing the

expression of pro-fibrotic genes such as Col1A1 and Col3A1.[1] Ogerin also exhibits anti-

proliferative effects on TGF-β stimulated PHLFs.[1] Notably, the anti-fibrotic and Gαs signaling

effects of Ogerin are enhanced at a more acidic pH (6.8), highlighting the interplay between the

PAM and the receptor's endogenous proton ligand.[2]

Neurological Effects
In vivo studies in mice have shown that Ogerin can cross the blood-brain barrier and influence

hippocampal-associated memory.[1][3] A single dose of 10 mg/kg was found to inhibit the fear

conditioning reflex in wild-type mice, an effect that was absent in GPR68 knockout mice,

confirming the on-target nature of this activity.[1]

Key Experimental Protocols
TGF-β Induced Myofibroblast Differentiation Assay

Cell Line: Primary Human Lung Fibroblasts (PHLFs).[1]

Treatment: Cells are stimulated with TGF-β to induce differentiation into myofibroblasts.

Intervention: Ogerin is added at varying concentrations (e.g., 50-150 µM) for a specified

duration (e.g., 72 hours).[1]

Readouts:

Protein Expression: Western blotting for α-smooth muscle actin (αSMA), a marker of

myofibroblast differentiation.[1]

Gene Expression: Quantitative PCR (qPCR) for collagen genes (Col1A1, Col3A1).[1]

Proliferation: Cell proliferation assays (e.g., MTT or BrdU incorporation) are performed on

TGF-β stimulated PHLFs treated with Ogerin (e.g., 50, 100 µM for 72 hours).[1]
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Experimental Workflow for Myofibroblast Differentiation
Assay
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Caption: Workflow for assessing Ogerin's anti-fibrotic effects.

In Vivo Fear Conditioning Model
Animal Model: Wild-type and GPR68 knockout mice.[1]
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Procedure: Mice undergo a fear conditioning protocol where an unconditioned stimulus (e.g.,

foot shock) is paired with a conditioned stimulus (e.g., a specific context or cue).

Intervention: A single dose of Ogerin (10 mg/kg) is administered.[1]

Readout: The recall of the fear memory is assessed by measuring the freezing response of

the mice when re-exposed to the conditioned stimulus.[1] A suppression of recall is indicative

of an effect on hippocampal-associated memory.[1]

Structure-Activity Relationship and Next-Generation
Analogues
Structure-activity relationship (SAR) studies on the Ogerin scaffold have led to the development

of more potent GPR68 PAMs.[3][4] The lead compound from these studies, MS48107,

demonstrated a 33-fold increase in allosteric activity compared to Ogerin.[3][4] MS48107 also

showed high selectivity over other proton-sensing GPCRs and a panel of 48 common drug

targets.[3] Furthermore, it was found to be bioavailable and brain-penetrant in mice, making it a

valuable tool for further in vivo investigation of GPR68 function.[3][4]

Conclusion
Ogerin is a pioneering chemical probe that has been instrumental in elucidating the function of

GPR68. As a selective positive allosteric modulator, it has demonstrated clear on-target effects

in both in vitro models of fibrosis and in vivo models of memory. While Ogerin itself possesses

moderate off-target activity, it has paved the way for the development of more potent and

selective analogues like MS48107. The pharmacological profile of Ogerin and its derivatives

suggests that targeting GPR68 may be a promising therapeutic strategy for fibrotic and

neurological diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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